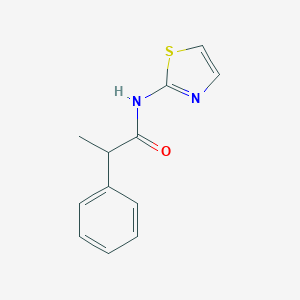
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPC is a pyrazole derivative that has been synthesized using various methods, and has been shown to have promising biological activities.
作用機序
The mechanism of action of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce fever in animal models of fever. In addition, N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
実験室実験の利点と制限
One of the advantages of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic activities. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use as an anticancer agent. However, one limitation of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
将来の方向性
There are several potential future directions for research on N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of research could focus on the development of more efficient synthesis methods for N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Another area of research could focus on the optimization of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide for its potential therapeutic applications. Additionally, further studies could be conducted to better understand the mechanism of action of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide and its biochemical and physiological effects.
合成法
The synthesis of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been achieved through various methods, including the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with benzyl isocyanate and subsequent acidification. Another method involves the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with benzyl chloroformate and sodium azide, followed by acidification and purification.
科学的研究の応用
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
製品名 |
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
N-benzyl-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O/c1-14-17(13-20-21(14)16-10-6-3-7-11-16)18(22)19-12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,19,22) |
InChIキー |
DFLGYGFUYUUSTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)


![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)